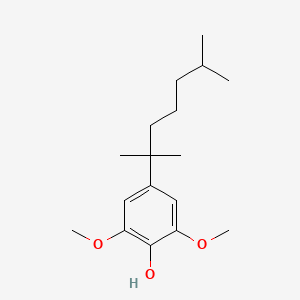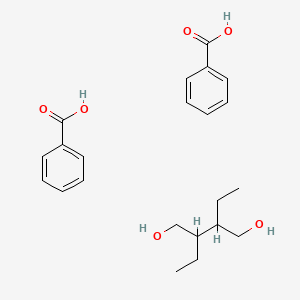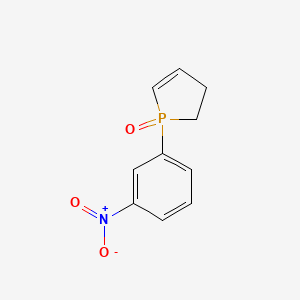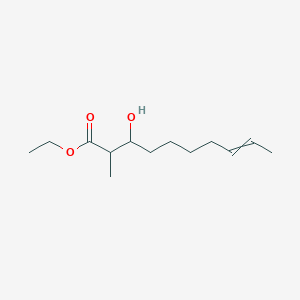![molecular formula C21H19F2NO3 B12572038 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate CAS No. 342808-41-7](/img/structure/B12572038.png)
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate is an organic compound known for its broad-spectrum activity in various scientific applications. This compound is a mono-carbonyl analog of curcumin and has shown significant potential in anti-cancer and anti-angiogenesis activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate involves the reaction of 4-piperidone with 2-fluorobenzaldehyde under specific conditions. The reaction typically requires a base catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-cancer properties and its ability to inhibit angiogenesis.
Medicine: Investigated for its pharmacokinetics and metabolism in preclinical studies.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. It has been shown to inhibit the migration of endothelial cells, thereby preventing angiogenesis. The compound also induces apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: The parent compound from which 4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate is derived.
Other Mono-Carbonyl Analogs: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness
This compound stands out due to its enhanced solubility and stability compared to curcumin. It also exhibits higher potency in anti-cancer and anti-angiogenesis activities .
Eigenschaften
CAS-Nummer |
342808-41-7 |
|---|---|
Molekularformel |
C21H19F2NO3 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
acetic acid;3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C19H15F2NO.C2H4O2/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21;1-2(3)4/h1-10,22H,11-12H2;1H3,(H,3,4) |
InChI-Schlüssel |
UWAXBUJMNNKCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)


![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)

![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
